

Physical and chemical properties of 2-Chlorobenzoic Acid-d4

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Compound of Interest

Compound Name: 2-Chlorobenzoic Acid-d4

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Technical Guide: 2-Chlorobenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chlorobenzoic Acid-d4**. It includes key data, experimental methodologies, and safety information relevant to its application in research and development, particularly in mass spectrometry-based quantitative analysis.

Core Physical and Chemical Properties

2-Chlorobenzoic Acid-d4 is the deuterated analog of 2-Chlorobenzoic acid, with four hydrogen atoms on the benzene ring replaced by deuterium.^[1] This isotopic labeling makes it an excellent internal standard for mass spectrometry applications, allowing for precise quantification of its non-deuterated counterpart in complex matrices.^{[1][2]}

The physical and chemical properties of **2-Chlorobenzoic Acid-d4** are summarized in the table below, with comparative data for the non-deuterated form.

Property	2-Chlorobenzoic Acid-d4	2-Chlorobenzoic Acid (non-deuterated)
Molecular Formula	C ₇ HD ₄ ClO ₂ [3]	C ₇ H ₅ ClO ₂ [4]
Molecular Weight	160.59 g/mol [2][5]	156.57 g/mol [4][6]
CAS Number	1219795-28-4[2][5]	118-91-2[7]
Appearance	White to pale cream crystals or powder[7]	Colorless monoclinic crystals or white to off-white powder[4][8]
Melting Point	No data available	138-142 °C[4][7]
Boiling Point	No data available	285 °C[8]
Solubility	Soluble in DMSO (10 mM)[9]	Insoluble in water; soluble in methanol, ethanol, ether, acetone, and benzene.[7]
pKa	No data available	2.877 (25°C, water)[4]

Synthesis and Chemical Reactivity

Synthesis:

The synthesis of **2-Chlorobenzoic Acid-d4** typically involves a multi-step process. A common route starts with a deuterated precursor, such as deuterated toluene. The synthesis proceeds through chlorination to introduce the chlorine atom at the ortho position, followed by oxidation of the methyl group to a carboxylic acid.[1] Strong oxidizing agents like potassium permanganate are often used for this oxidation step.[1][10]

Chemical Reactivity:

2-Chlorobenzoic Acid-d4 exhibits chemical reactivity similar to its non-deuterated analog. The carboxylic acid group can undergo typical reactions such as esterification and amidation.[8] The chlorine atom on the aromatic ring is relatively stable but can be displaced by nucleophiles under specific conditions or participate in cross-coupling reactions.[8][10] The compound is

stable under normal laboratory conditions but is incompatible with strong bases and strong oxidizing agents.^[7]^[11]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **2-Chlorobenzoic Acid-d4** are not readily available in the public domain, the following sections provide a generalized methodology for its use as an internal standard in LC-MS/MS analysis, based on established methods for similar deuterated compounds.^[12]

General Protocol for Quantitative Analysis using 2-Chlorobenzoic Acid-d4 as an Internal Standard

This protocol outlines the general steps for the quantification of 2-chlorobenzoic acid in a biological matrix (e.g., plasma) using **2-Chlorobenzoic Acid-d4** as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of **2-Chlorobenzoic Acid-d4** in a suitable organic solvent (e.g., methanol or DMSO).
- Prepare a series of working solutions of the non-deuterated 2-chlorobenzoic acid (analyte) and a working solution of **2-Chlorobenzoic Acid-d4** (internal standard) by diluting the stock solutions.

2. Sample Preparation (Protein Precipitation):^[12]

- To 100 µL of the plasma sample in a microcentrifuge tube, add a known amount of the **2-Chlorobenzoic Acid-d4** internal standard working solution.
- Add a protein precipitating agent, such as acetonitrile (typically 3 volumes).
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:[12]

- Liquid Chromatography (LC):
 - Use a suitable C18 column.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometry (MS):
 - Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.
 - Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the internal standard.
 - Monitor the specific precursor-to-product ion transitions for both 2-chlorobenzoic acid and **2-Chlorobenzoic Acid-d4**.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using a deuterated internal standard like **2-Chlorobenzoic Acid-d4**.

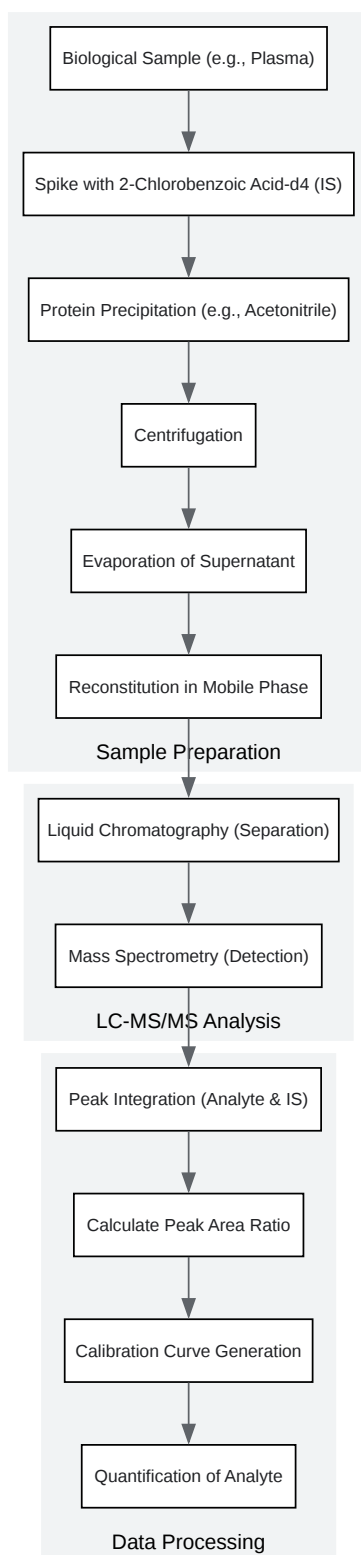


Figure 1: General Workflow for Quantitative Analysis

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Caption: General workflow for quantitative analysis using an internal standard.

Safety and Handling

2-Chlorobenzoic Acid-d4 should be handled with the same precautions as its non-deuterated analog. It is irritating to the skin and can cause serious eye irritation.[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[13\]](#)[\[15\]](#)
- Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[\[6\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[6\]](#)[\[7\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[13\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[13\]](#)
 - Ingestion: Clean mouth with water and seek medical attention.[\[13\]](#)
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.[\[13\]](#)

Spectral Data

Spectral data is crucial for the identification and characterization of **2-Chlorobenzoic Acid-d4**. While a comprehensive set of spectra for the deuterated compound is not readily available, the following provides information on the non-deuterated analog.

- ^1H NMR (non-deuterated): Spectral data for 2-chlorobenzoic acid in various solvents is available and shows characteristic peaks for the aromatic protons. For example, in CDCl_3 , peaks are observed around 8.09, 7.50, 7.40, and 7.31 ppm.[\[16\]](#)
- ^{13}C NMR (non-deuterated): In CDCl_3 , characteristic peaks are observed at approximately 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[\[16\]](#)

- Mass Spectrum (non-deuterated): The electron ionization mass spectrum of 2-chlorobenzoic acid is available in the NIST WebBook.[17]
- IR Spectrum (non-deuterated): Infrared spectral data is also available from sources like the NIST WebBook.[18]

For **2-Chlorobenzoic Acid-d4**, the mass spectrum will show a molecular ion peak corresponding to its higher molecular weight. The ^1H NMR spectrum will lack the signals corresponding to the aromatic protons that have been replaced by deuterium.

Applications in Drug Development

The primary application of **2-Chlorobenzoic Acid-d4** in drug development is as an internal standard for pharmacokinetic and metabolic studies.[2][19] The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis.[1] This leads to more accurate and precise determination of drug and metabolite concentrations in biological fluids.

Conclusion

2-Chlorobenzoic Acid-d4 is a valuable tool for researchers and scientists, particularly in the field of drug development. Its physical and chemical properties, especially its isotopic stability, make it an ideal internal standard for sensitive and accurate quantitative assays. Proper handling and adherence to safety protocols are essential when working with this compound.

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